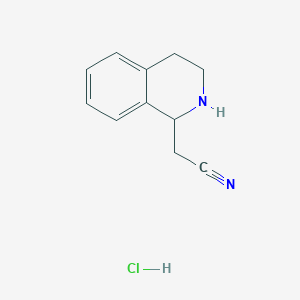

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

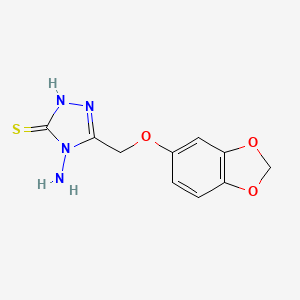

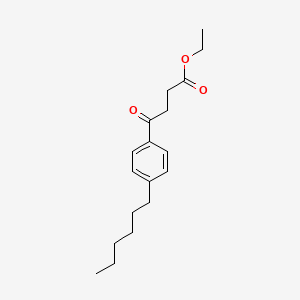

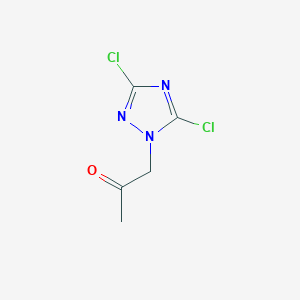

“(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride” is a chemical compound with the empirical formula C11H12N2 · HCl . Its molecular weight is 208.69 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2.ClH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-6,8H2;1H .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of N-substituted Tetrahydrobenz Isoquinoline Diones A new class of quinones, 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, has been synthesized through various strategies involving 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates, as well as an N-protected 2-(3-bromomethyl-1,4-dimethoxynaphth-2-yl)ethylamine (Jacobs et al., 2008).

Synthesis and Antifungal Activity The hydrochlorides of synthesized compounds, particularly those with a 3-spiro-cyclopentyl radical, have shown weak antimicrobial and antifungal activities, exhibiting maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Surikova et al., 2015).

Synthesis and Reactivity 2-(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile was synthesized and reacted with alpha-oxohydrazonoyl halides to form derivatives. The structures of these products were established through analytical and spectroscopic data, and X-ray crystallography for specific derivatives (Awad et al., 2001).

Fluorescent Labeling Reagent for Carnitine A compound synthesized and identified can be used as a fluorescent labeling reagent for carnitine, showcasing its utility in biological and chemical studies (Nakaya et al., 2001).

Synthesis of Alkaloid Analogues Cyanomethyl-substituted tetrahydroisoquinolines were synthesized, relating to alkaloids of the isoquinoline family. This synthesis involves a multicomponent reaction demonstrating the chemical versatility of these compounds (Guranova et al., 2017).

Applications in Biological Research

Synthesis and Toxicological Evaluation Against Aphis Gossypii New series of isoquinolines were synthesized and screened for toxicological activity against nymphs and adults of Aphis gossypii, revealing their potential use as bioactive compounds in agricultural and pest management contexts (Bakhite et al., 2022).

Synthesis and Characterization of New Heterocyclic Rings Various heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety were synthesized, which could be useful for future pharmacological activities investigations (Zaki et al., 2017).

Synthesis and Evaluation as HIV-1 Inhibitors A series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides were synthesized and evaluated for their HIV-1 reverse transcriptase inhibitory activity, highlighting their potential application in medical research and drug development (Murugesan et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQVHFGAEMWCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388146 |

Source

|

| Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

CAS RN |

627098-24-2 |

Source

|

| Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)